molecular formula C31H29N3S B12145729 N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B12145729
M. Wt: 475.6 g/mol
InChI Key: LLUKMYZWZPFXGL-UHFFFAOYSA-N
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Description

N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure It is characterized by its multiple aromatic rings and a thioamide group, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves a multi-step process. One common method includes the condensation of aromatic dialdehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further reactions to introduce the thioamide group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall yield.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

The reactions typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide exerts its effects involves interactions with molecular targets and pathways. The thioamide group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is unique due to its specific arrangement of aromatic rings and the presence of a thioamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H29N3S

Molecular Weight

475.6 g/mol

IUPAC Name

N,6-bis(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29N3S/c1-21-11-15-24(16-12-21)28-26-10-6-7-19-33-27(23-8-4-3-5-9-23)20-34(31(26)33)29(28)30(35)32-25-17-13-22(2)14-18-25/h3-5,8-9,11-18,20H,6-7,10,19H2,1-2H3,(H,32,35)

InChI Key

LLUKMYZWZPFXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=C(C=C6)C

Origin of Product

United States

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